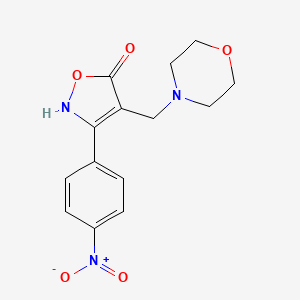
5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a morpholinomethyl group and a nitrophenyl group attached to the isoxazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives, under acidic or basic conditions.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the isoxazole intermediate with morpholine and formaldehyde under Mannich reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The isoxazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Reduction: 4-(Morpholinomethyl)-3-(4-aminophenyl)isoxazol-5(2H)-one
Substitution: Various substituted isoxazoles depending on the nucleophile used
Hydrolysis: Corresponding carboxylic acids and amines
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoxazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the morpholinomethyl group may enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Morpholinomethyl)-3-phenylisoxazol-5(2H)-one: Lacks the nitro group, potentially altering its reactivity and biological activity.
3-(4-Nitrophenyl)isoxazol-5(2H)-one: Lacks the morpholinomethyl group, which may affect its solubility and interaction with biological targets.
4-(Piperidin-1-ylmethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one: Similar structure but with a piperidine ring instead of morpholine, which may influence its chemical and biological properties.
Uniqueness
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is unique due to the presence of both the morpholinomethyl and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives.
Propriétés
Numéro CAS |
61194-99-8 |
|---|---|
Formule moléculaire |
C14H15N3O5 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
4-(morpholin-4-ylmethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15N3O5/c18-14-12(9-16-5-7-21-8-6-16)13(15-22-14)10-1-3-11(4-2-10)17(19)20/h1-4,15H,5-9H2 |
Clé InChI |
WUVJSOWCXAYARD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(NOC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



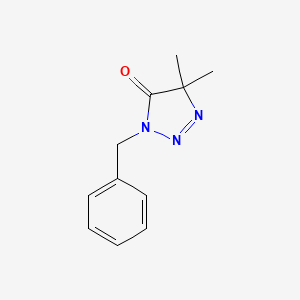
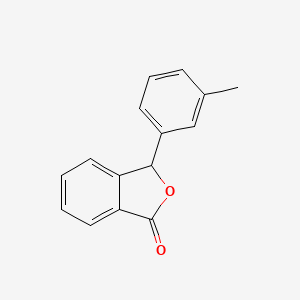

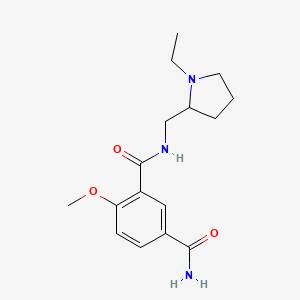
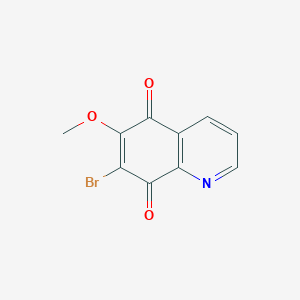
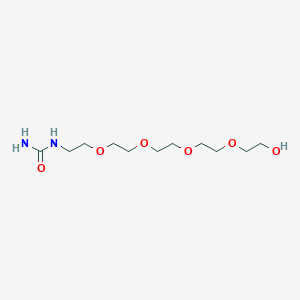

![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
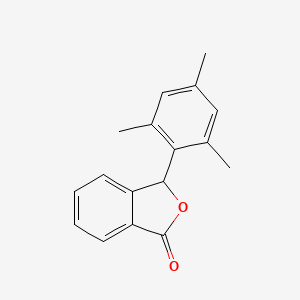


![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
